1,7-Diazabicyclo[4.2.0]octan-8-one
Description
1,7-Diazabicyclo[4.2.0]octan-8-one is a bicyclic organic compound featuring a fused bicyclo[4.2.0] ring system with nitrogen atoms at positions 1 and 7 and a ketone group at position 6. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. The ketone group enhances polarity, influencing solubility and hydrogen-bonding capabilities, while the nitrogen atoms may serve as sites for protonation or coordination .
Properties
CAS No. |
139424-12-7 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.159 |
IUPAC Name |
1,7-diazabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C6H10N2O/c9-6-7-5-3-1-2-4-8(5)6/h5H,1-4H2,(H,7,9) |
InChI Key |
DTMFTCKPWKZSGN-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)NC2=O |
Synonyms |
1,7-Diazabicyclo[4.2.0]octan-8-one(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 1,7-Diazabicyclo[4.2.0]octan-8-one and its analogues:
| Compound Name | Molecular Formula | Ring System | Functional Groups | Key Properties/Applications |
|---|---|---|---|---|
| This compound | C₆H₈N₂O | Bicyclo[4.2.0] | Ketone, 2×N | Polar, potential H-bond acceptor |
| 5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one | C₅H₇N₂O₂ | Bicyclo[4.2.0] | Ketone, 2×N, 1×O | Increased polarity due to oxygen |
| 1,7-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | Bicyclo[5.4.0] | Alkene, 2×N | Superbase, ionic liquid component |
| 2,5-Diazabicyclo[4.2.0]octane derivatives | Varies | Bicyclo[4.2.0] | 2×N (positions 2,5) | GLP-1 receptor modulators (pharma) |
| 7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one | C₇H₁₀N₂O | Bicyclo[4.2.0] | Ketone, 2×N, methyl, alkene | Enhanced lipophilicity, altered reactivity |
Detailed Analysis of Analogues
5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one
- Structural Difference : Incorporates an oxygen atom in the bicyclic framework, replacing a carbon.
- Impact: The electronegative oxygen increases polarity and may alter hydrogen-bonding capacity compared to the parent compound.
1,7-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Structural Difference : Larger bicyclo[5.4.0] ring system with an alkene group instead of a ketone.
- Functional Impact: DBU’s conjugated alkene and nitrogen lone pairs make it a potent non-nucleophilic base (pKa ~12). It forms protic ionic liquids (e.g., [DBUH][TFSI]), where hydrogen-bonding strength correlates with anion basicity. In contrast, this compound’s ketone group likely reduces basicity but enhances electrophilicity .
2,5-Diazabicyclo[4.2.0]octane Derivatives
- Structural Difference : Nitrogen atoms at positions 2 and 5 instead of 1 and 7; lacks a ketone.
- Functional Impact: These derivatives exhibit pharmacological activity as GLP-1 receptor modulators.
7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one
- Structural Difference : Methyl substitution at nitrogen and an alkene group in the ring.
- Functional Impact: The methyl group increases steric bulk and lipophilicity (logP ~0.5 vs. parent compound’s ~-1.2).
Property Comparisons
| Property | This compound | DBU | 2,5-Diazabicyclo[4.2.0]octane Derivatives |
|---|---|---|---|
| Polarity | High (ketone) | Moderate (alkene) | Low (no ketone) |
| Basicity (pKa) | ~5–7 (estimated) | ~12 | Not applicable (neutral) |
| Hydrogen-Bonding Capacity | Strong acceptor (ketone) | Moderate (N–H in PIL) | Weak |
| Applications | Catalyst intermediates, drug leads | Ionic liquids, base | Pharmaceuticals |
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